Paulownin

Antimicrobial Drug Discovery Enzyme Inhibition Helicobacter pylori

Paulownin (CAS 13040-46-5) is a furofuran lignan with a validated IC50 of 19±2 µM against H. pylori CGS—an ideal positive control for transsulfuration enzyme screening. It uniquely activates JNK pathway-mediated NK cell cytotoxicity, unlike sesamin, and withstands alkaline pulping conditions, making it a reliable model for non-phenolic lignan behavior. Choose Paulownin for unambiguous SAR studies and reproducible enzymatic or immunomodulatory assays.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
CAS No. 13040-46-5
Cat. No. B029309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaulownin
CAS13040-46-5
Synonymspaulownin
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1
InChIKeyCAQZFLPWHBKTTR-WNISUXOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Paulownin (CAS 13040-46-5): A Furofuran Lignan with Quantifiable Differentiation in HpCGS Inhibition, NK Cell Immunomodulation, and Alkaline Stability


Paulownin (CAS 13040-46-5) is a furofuran lignan naturally occurring in the wood of Paulownia tomentosa . It belongs to the tetrahydrofurofuran class of lignans, which includes structurally related compounds such as sesamin, gmelinol, and eudesmin . Paulownin is recognized for its distinct profile of bioactivities, including direct enzymatic inhibition, immunomodulatory enhancement of natural killer (NK) cell function, and notable chemical stability under alkaline conditions, attributes that distinguish it from close structural analogs in both research and industrial applications.

Why Paulownin Cannot Be Interchanged with Sesamin or Other Furofuran Lignans in Research and Industrial Applications


Despite belonging to the same furofuran lignan class, paulownin, sesamin, gmelinol, and eudesmin exhibit quantifiably divergent behaviors in enzymatic inhibition, cellular immunomodulation, and chemical stability . For instance, paulownin demonstrates a distinct IC50 profile against Helicobacter pylori cystathionine γ-synthase (HpCGS) that differs from other natural inhibitors, and it uniquely promotes NK cell cytotoxicity through selective JNK pathway activation—a mechanism not recapitulated by sesamin in the same immune context . Furthermore, under alkaline pulping conditions relevant to industrial biomass processing, paulownin and sesamin follow different degradation and polymerization pathways compared to eudesmin and gmelinol . These quantitative and mechanistic divergences render generic substitution scientifically indefensible when experimental or process reproducibility is required.

Paulownin Procurement-Relevant Quantitative Differentiation Guide


Paulownin vs. Alpha-Lapachone, 9-Hydroxy-Alpha-Lapachone, and Yangambin: Direct Head-to-Head Inhibition of Helicobacter pylori Cystathionine γ-Synthase (HpCGS)

In a direct comparative enzyme inhibition study, paulownin inhibited recombinant HpCGS with an IC50 of 19 ± 2 µM, positioning it between the more potent 9-hydroxy-α-lapachone (9 ± 1 µM) and the less active yangambin (27 ± 6 µM) . This study evaluated all four compounds under identical assay conditions, providing a robust head-to-head quantitative comparison that informs selection based on potency requirements.

Antimicrobial Drug Discovery Enzyme Inhibition Helicobacter pylori

Paulownin vs. Sesamin and Pinoresinol: Comparative Stability Under Alkaline Pulping Conditions

In a controlled study simulating alkaline cooking conditions (3 h reaction time), non-phenolic furofuran lignans including paulownin, gmelinol, eudesmin, and sesamin demonstrated superior stability compared to the phenolic lignan pinoresinol . After 24 h, most lignans decomposed or polymerized; however, paulownin and sesamin exhibited distinct polymerization/degradation pathways, whereas gmelinol and eudesmin generated small amounts of vanillin and acetovanillone .

Biomass Processing Lignin Chemistry Industrial Pulping

Paulownin vs. Sesamin: Selective JNK Pathway Activation in Natural Killer Cells

Paulownin (20 µM) strongly increased phosphorylation of JNK in NK-92 cells without affecting phosphorylation of Akt, ERK, or p38, as demonstrated by Western blot analysis . This selective JNK activation was causally linked to enhanced NK cell cytotoxicity, as pre-treatment with a JNK inhibitor (SP600125) abolished paulownin-induced perforin expression and cytotoxic activity . In contrast, sesamin has been reported to decrease p-JNK levels in other cellular contexts (e.g., fluoride-induced oxidative stress in carp kidney, myocardial infarction models), indicating divergent JNK modulation across lignan structures .

Cancer Immunotherapy NK Cell Biology Signal Transduction

Paulownin vs. Sesamin and Yangambin: Cytotoxicity Against MCF-7 Breast Cancer Cells

(+)-Paulownin exhibits cytotoxic activity against the MCF-7 human breast cancer cell line with an IC50 of 14.0 µM . While direct head-to-head data against sesamin in the MCF-7 assay are not available from a single study, cross-study comparison indicates that sesamin induces growth arrest at the G1 phase in MCF-7 cells without a reported IC50 value, and its primary anticancer mechanisms involve cyclin D1 downregulation rather than direct cytotoxicity . Yangambin, a structurally distinct furofuran lignan, shows an HpCGS IC50 of 27 µM but lacks reported MCF-7 cytotoxicity data .

Breast Cancer Cytotoxicity Screening Natural Product Anticancer Agents

Evidence-Backed Application Scenarios for Paulownin Procurement


Anti-H. pylori Drug Discovery and Target Validation

Paulownin serves as a mid-potency, well-characterized inhibitor of HpCGS (IC50 = 19 ± 2 µM), suitable for use as a positive control or tool compound in high-throughput screening campaigns targeting H. pylori transsulfuration enzymes . Its defined IC50 window and non-competitive inhibition mechanism allow researchers to benchmark novel inhibitors and validate assay robustness.

NK Cell-Based Cancer Immunotherapy Research

Paulownin is a validated molecular probe for selective JNK pathway activation in NK cells, enhancing cytolytic activity against leukemia, colon, and lung cancer cell lines in vitro, and suppressing B16F10 melanoma growth in vivo at doses of 5–20 mg/kg . This application is particularly relevant for investigators studying NK cell effector functions or developing JNK-targeted immunomodulatory strategies.

Alkaline Pulping and Lignin Valorization Studies

In industrial biomass processing research, paulownin's distinct alkaline degradation profile—characterized by polymerization rather than formation of small aromatic monomers like vanillin—makes it a valuable model compound for studying non-phenolic lignan behavior during kraft pulping and for optimizing lignin-derived product streams .

Breast Cancer Cytotoxicity Screening

Paulownin provides a quantifiable cytotoxicity benchmark (MCF-7 IC50 = 14.0 µM) for screening natural lignans against breast cancer models . Unlike sesamin, which exerts primarily cytostatic effects via cyclin D1 downregulation, paulownin's direct cytotoxic activity makes it suitable for comparative structure-activity relationship (SAR) studies within the furofuran lignan class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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